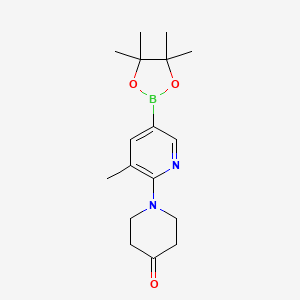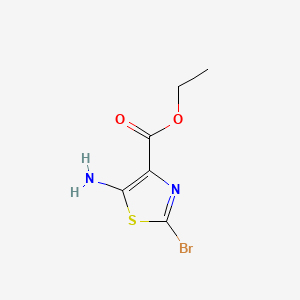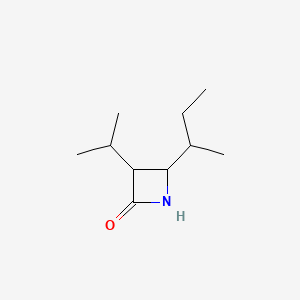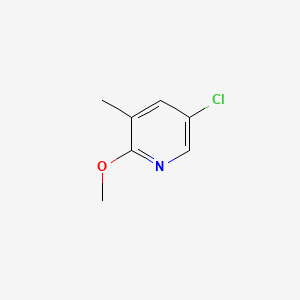
4-Bromo-2-chloro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-chloro-3-methylpyridine” is a chemical compound with the molecular formula C6H5BrClN . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-3-methylpyridine” is represented by the InChI code1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 4, 2, and 3 respectively. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-chloro-3-methylpyridine” include a molecular weight of 206.47, a density of 1.6±0.1 g/cm3, and a boiling point of 249.7±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Pressure and Temperature Effects in Solutions
The study by Kojima (1988) explored the effects of pressure and temperature on octahedral–tetrahedral equilibria in solutions containing methylpyridines like 4-methylpyridine. This study provides insights into the behavior of similar compounds under varying physical conditions (Kojima, 1988).
Synthesis and Crystal Structure Analysis
Wang et al. (2008) synthesized a new Schiff base compound involving a similar compound, 4-methylpyridine. Their study involved characterizing the compound through various techniques, including X-ray diffraction, which is crucial for understanding the molecular structure and potential applications (Wang, Nong, Sht, & Qi, 2008).
As a Precursor in Chemical Synthesis
Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor. This highlights the role of halogenated pyridines in facilitating the synthesis of complex organic molecules (Walters, Carter, & Banerjee, 1992).
In Coordination Chemistry
Takjoo et al. (2013) investigated copper(II) and oxido-vanadium(IV) complexes of a phenol derivative, which includes structural elements similar to 4-Bromo-2-chloro-3-methylpyridine. Such studies are important for developing new materials with potential applications in catalysis and materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
In the Synthesis of Novel Derivatives for Biological Activities
Ahmad et al. (2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, indicating the role of brominated pyridines in the development of new compounds with potential biological activities (Ahmad et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-chloro-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGSWUURFCOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652056 |
Source


|
| Record name | 4-Bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-3-methylpyridine | |
CAS RN |
128071-86-3 |
Source


|
| Record name | 4-Bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)
![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)







